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Compound of Interest

Compound Name: Methyl benzenesulfinate

Cat. No.: B1630688

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
benzenesulfinate, a key intermediate in organic synthesis. The document presents nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear and
accessible format, supplemented by detailed experimental protocols and a logical workflow for
spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for methyl benzenesulfinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Methyl Benzenesulfinate

Chemical Shift (6) ppm Multiplicity Assignment
7.81-7.58 m 2H (Aromatic)
7.58 - 7.35 m 3H (Aromatic)
3.42 s 3H (CHs)

Solvent: CDCls, Frequency: 400 MHz[1]
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Table 2: 13C NMR Spectroscopic Data for Methyl Benzenesulfinate

Chemical Shift (8) ppm Assighment
143.88 C (Aromatic, C-S)
132.21 CH (Aromatic)
129.06 CH (Aromatic)
125.36 CH (Aromatic)
49.56 CHs

Solvent: CDClIs, Frequency: 101 MHz[1]

Infrared (IR) Spectroscopy

A definitive IR peak list with assignments for methyl benzenesulfinate is not readily available
in the searched literature. However, characteristic absorption bands for similar sulfinate esters
suggest the following expected regions:

S=0 stretch: Strong absorption around 1120-1160 cm~*

C-0 stretch: Strong absorption in the 1000-1100 cm~1 region

Aromatic C-H stretch: Above 3000 cm—!

Aromatic C=C stretch: Bands in the 1450-1600 cm~1 region

CHs stretch: Around 2950 cm—!

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Methyl Benzenesulfinate

lon Calculated mi/z Observed m/z

[M+Na]* 179.0137 179.0127
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lonization Method: ESI[1]

A standard electron ionization (EI) mass spectrum with detailed fragmentation analysis is not
available in the searched literature. However, based on the structure, common fragmentation
pathways would likely involve the loss of the methoxy group (-OCHs), the sulfinyl group (-
S02CHs3), or cleavage of the phenyl-sulfur bond.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of methyl benzenesulfinate was prepared in deuterated chloroform (CDCIs). The *H
and 3C NMR spectra were recorded on a 400 MHz and 101 MHz spectrometer, respectively.[1]
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

The FT-IR spectrum of methyl benzenesulfinate can be obtained using a thin film of the neat
liquid between potassium bromide (KBr) plates or as a KBr pellet if the compound is a solid.
The sample is placed in the path of an infrared beam, and the transmitted light is measured as
a function of wavenumber (cm™1).

Mass Spectrometry (MS)

For high-resolution mass spectrometry, the sample was analyzed using electrospray ionization
(ESI).[1] For a standard mass spectrum, electron ionization (EI) would typically be used. In EI-
MS, the sample is vaporized and bombarded with a high-energy electron beam, causing
ionization and fragmentation. The resulting ions are separated based on their mass-to-charge
ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical
compound like methyl benzenesulfinate.
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Logical Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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